Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate
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Overview
Description
Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring, which is a fused aromatic system, and a pentanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate typically involves the cyclization of appropriate precursors. Common methods include:
Acid-Catalyzed Cyclization: This method involves the dehydration of compounds containing carbonyl groups under acidic conditions.
Palladium-Catalyzed Reactions: Palladium catalysts can facilitate ring closure through intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Intramolecular Friedel–Crafts Reaction: This method uses acid catalysts to construct the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes such as microwave-assisted synthesis and catalytic cyclization reactions. These methods are designed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids or bases.
Major Products Formed
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities.
Uniqueness
Methyl 5-(4-hydroxy-2-benzofuran-1-YL)pentanoate is unique due to its specific ester group, which can be modified to enhance its biological activity and pharmacokinetic properties. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
113655-56-4 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 5-(4-hydroxy-2-benzofuran-1-yl)pentanoate |
InChI |
InChI=1S/C14H16O4/c1-17-14(16)8-3-2-7-13-10-5-4-6-12(15)11(10)9-18-13/h4-6,9,15H,2-3,7-8H2,1H3 |
InChI Key |
KFPDLLPLEWVDSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=C2C=CC=C(C2=CO1)O |
Origin of Product |
United States |
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